molecular formula C8H5Cl3N2 B1502836 2,4,6-Trichloro-3,4-dihydroquinazoline CAS No. 1060795-17-6

2,4,6-Trichloro-3,4-dihydroquinazoline

Cat. No.: B1502836
CAS No.: 1060795-17-6
M. Wt: 235.5 g/mol
InChI Key: CYURQZWWOOCRPA-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3,4-dihydroquinazoline is a halogenated heterocyclic compound featuring a dihydroquinazoline core substituted with three chlorine atoms at positions 2, 4, and 4. The dihydroquinazoline scaffold is known for its versatility in medicinal and agrochemical applications due to its ability to interact with biological targets such as enzymes and receptors . The trichloro substitution pattern enhances its electrophilicity and reactivity, making it a candidate for further functionalization in synthetic chemistry .

Key synthetic routes involve the use of triflic anhydride (Tf2O) and chlorinated precursors, as demonstrated in protocols yielding 60% isolated product under optimized conditions . Biologically, this compound has shown notable biting deterrent activity against Aedes aegypti mosquitoes (PNB = 0.75 at 25 nmol/cm²) and larvicidal effects, though its efficacy remains lower than DEET (PNB = 0.89) .

Properties

IUPAC Name

2,4,6-trichloro-1,4-dihydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYURQZWWOOCRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(N=C(N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672133
Record name 2,4,6-Trichloro-1,4-dihydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060795-17-6
Record name 2,4,6-Trichloro-1,4-dihydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Cyanuric Chloride Catalysis 2-aminobenzamide, aldehydes, TCT 80 °C, water, 8-20 min 82–98 Eco-friendly, mild, high yield
One-Pot Oxidative Ugi/Aza-Wittig Iminophosphoranes, tetrahydroisoquinolines, acids, DEAD Mild, one-pot Moderate-Good Tandem reaction, operationally simple
2,4,6-Trichlorobenzene Hydrazine Synthesis 2,4,6-trichloroaniline, ketazine, water 100–130 °C, vacuum distillation >90 Industrial scale, environmentally sound
Classical Niementowski’s Method Substituted anthranilic acid, formamide 125–130 °C Variable Traditional, adaptable
GO Nanosheets and Oxone Catalysis Anthranilamide, aldehydes/ketones, GO nanosheets, oxone Room temp to 60 °C, aqueous Good Green chemistry approach

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-3,4-dihydroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Chlorine or other halogens can be used for further substitution reactions.

Major Products Formed:

  • Oxidation: Formation of quinazoline-2,4,6-trione.

  • Reduction: Production of this compound derivatives.

  • Substitution: Introduction of additional functional groups, leading to various derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibition of Cathepsin D

One of the significant applications of 2,4,6-Trichloro-3,4-dihydroquinazoline is its role as an inhibitor of cathepsin D, a protease involved in various physiological and pathophysiological processes. Research indicates that compounds derived from this quinazoline can be utilized to treat conditions associated with cathepsin D activity, such as non-inflammatory arthropathy and arthritis . These conditions are prevalent among the elderly and can lead to significant morbidity due to joint pain and functional impairment.

1.2 Anticancer Properties

The compound has also been studied for its anticancer properties. Quinazoline derivatives have shown promise in inhibiting epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in many cancers. For instance, derivatives of quinazoline have demonstrated potent antitumor activity with IC50 values in the nanomolar range . This suggests that this compound could be a scaffold for developing new anticancer agents targeting EGFR.

1.3 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. Compounds synthesized from this class have shown significant antibacterial and antifungal activities against various pathogens . The presence of chloro substituents in the structure appears to enhance these activities, making it a candidate for developing new antimicrobial agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods involving cyclization reactions of appropriate precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. For example:

Substituent Activity Notes
ChlorineIncreased antimicrobial activityEnhances interaction with microbial targets
Alkyl groupsVariable effects on solubilityCan improve bioavailability

Research has shown that modifications at specific positions on the quinazoline ring can significantly impact its biological activity .

Case Studies

3.1 Cathepsin D Inhibition Study

A study published in a patent document detailed the synthesis of various 3,4-dihydroquinazoline derivatives and their evaluation as cathepsin D inhibitors. The results indicated that these compounds could effectively reduce pain and inflammation associated with joint diseases by inhibiting cathepsin D activity .

3.2 Anticancer Activity Evaluation

In another research effort, a series of quinazoline derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The study reported that several derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which 2,4,6-Trichloro-3,4-dihydroquinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Findings :

  • The trichloro substitution in 1c confers superior biting deterrent and larvicidal activities compared to dichloro (2b) or nitro-substituted (1e) analogues .
  • Activity correlates with electronegativity and steric effects, as chlorine atoms enhance molecular interactions with mosquito olfactory receptors.

Functional Analogues: Trichloro-Containing Compounds

2,4,6-Trichloro-1,3,5-Triazine (TCT)

  • Structure : A triazine core with three chlorine atoms.
  • Applications : Used as a trifunctional linker in peptide synthesis due to orthogonal reactivity with nucleophiles .
  • Comparison : Unlike this compound, TCT lacks a fused benzene ring, reducing its planar rigidity but increasing versatility in stepwise substitutions .

1,3,5-Trichloroisocyanuric Acid

  • Structure : A triazinane-trione core with three chlorines.
  • Applications : Oxidizing agent and disinfectant.

Biological Activity

2,4,6-Trichloro-3,4-dihydroquinazoline is a compound of interest due to its potential biological activities. The quinazoline scaffold has garnered attention for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H5Cl3N\text{C}_9\text{H}_5\text{Cl}_3\text{N}

This compound features a quinazoline ring system with three chlorine substituents at the 2, 4, and 6 positions. The presence of these chlorines may influence its reactivity and biological interactions.

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain dihydroquinazoline derivatives can act as potent inhibitors of T-type calcium channels, which are implicated in cancer cell proliferation. A notable study found that 2-thio-3,4-dihydroquinazoline derivatives demonstrated cytotoxic effects against lung cancer (A549) and colon cancer (HCT-116) cell lines with IC50 values of 5.0 µM and 6.4 µM respectively . This suggests that modifications to the quinazoline structure can enhance its anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been extensively studied. A review highlighted that various synthesized quinazolines demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structural variations in these compounds were shown to affect their antimicrobial profiles significantly. For example, compounds with specific substituents on the phenyl ring exhibited enhanced activity compared to others.

Enzyme Inhibition

This compound derivatives have also been investigated for their ability to inhibit key enzymes involved in disease processes. Notably, some derivatives have shown potential as inhibitors of tyrosine kinases and other cellular phosphorylation pathways . This property could be leveraged for therapeutic applications in diseases characterized by aberrant kinase activity.

Study on Cytotoxicity

A study focused on the synthesis of new 2-amino-3,4-dihydroquinazoline derivatives revealed their dual biological activity as T-type calcium channel blockers and cytotoxic agents . Among these compounds, one exhibited an impressive 83% inhibition of Ca2+^{2+} currents at a concentration of 10 µM.

Antimicrobial Evaluation

Another investigation into the antimicrobial activity of new quinazoline derivatives found that specific compounds exhibited broad-spectrum activity against various bacterial strains . The results indicated that substituents significantly influenced the antibacterial efficacy.

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeTested CompoundsIC50 Values (µM)Remarks
Anticancer2-thio-3,4-dihydroquinazoline5.0 (A549)Potent inhibitor of T-type calcium channels
6.4 (HCT-116)Significant cytotoxic effects
AntimicrobialVarious quinazoline derivatives-Broad-spectrum activity against bacteria
Enzyme InhibitionTyrosine kinase inhibitors-Potential therapeutic applications

Q & A

Basic Research Questions

Q. What are effective synthetic methodologies for preparing 2,4,6-Trichloro-3,4-dihydroquinazoline derivatives?

  • Methodological Answer :

  • One-pot synthesis : Utilize hydrazide precursors in refluxing DMSO (18 hours), followed by ice-water quenching and crystallization (water-ethanol), achieving ~65% yields for structurally analogous heterocycles .
  • Cross-coupling reactions : Employ PdCl₂(PPh₃)₂ and PCy₃ catalysts with K₂CO₃ as a base in dioxane-water systems for regioselective functionalization. This method has been validated for introducing alkynyl and aryl groups to quinazoline cores .

Q. What safety precautions are critical when handling trichlorinated heterocycles like this compound?

  • Methodological Answer :

  • Acute toxicity : For structurally similar trichloro-triazines, LD₅₀ values in rats are 315 mg/kg (oral) and LC₅₀ of 150 mg/l (inhalation). Always use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact .
  • Waste disposal : Follow OSHA HCS guidelines for chlorinated compounds, including segregation from food/feed and neutralization before disposal .

Q. How should researchers characterize newly synthesized dihydroquinazoline derivatives?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR (300–500 MHz) in CDCl₃ to resolve aromatic protons and substituent effects. HRMS (ESI) with <5 ppm mass accuracy confirms molecular formulas .
  • Crystallography : Recrystallize from ethanol-water mixtures to obtain single crystals for X-ray diffraction, ensuring purity (>95%) via melting point analysis (e.g., 141–143°C for analogous triazoles) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during multi-step functionalization of this compound?

  • Methodological Answer :

  • α-Nitrogen effect : The 4-position is more reactive due to electron withdrawal by adjacent nitrogen atoms. Prioritize substitutions here first (e.g., Sonogashira coupling) before modifying C6/C8 positions .
  • Catalyst optimization : Adjust ligand ratios (e.g., PCy₃:PdCl₂) and reaction temperatures to suppress competing pathways. Monitor progress via TLC (toluene-hexane systems, Rf 0.20–0.38) .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Isotopic labeling : Use ¹³C/¹⁵N-labeled precursors to distinguish overlapping signals in NMR. For example, deuterated solvents (CDCl₃) enhance resolution of quinazoline protons .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) to confirm assignments .

Q. How can biological activity screening be designed for this compound analogs?

  • Methodological Answer :

  • Antitumor assays : Use MTT protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Reference studies on trisubstituted quinazolines showing activity at 10–50 µM .
  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C2/C6 to enhance binding to kinase targets. Test solubility in DMSO/PBS for in vitro models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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